molecular formula C13H17ClN2O2 B2707905 Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride CAS No. 2387602-63-1

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride

Cat. No.: B2707905
CAS No.: 2387602-63-1
M. Wt: 268.74
InChI Key: QUZREJPDQWMGNE-UHFFFAOYSA-N
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Description

Benzyl 2,5-diazabicyclo[410]heptane-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C13H17ClN2O2 It is known for its unique bicyclic structure, which includes a cyclopropane ring fused to a piperazine ring

Scientific Research Applications

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Future Directions

While specific future directions for this compound are not mentioned in the search results, it is available for purchase for research use . This suggests that it may have potential applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,5-diazabicyclo[410]heptane-2-carboxylate;hydrochloride typically involves the reaction of 1,2,3,4-tetrahydropyrazines with diethylzinc and diiodomethane to form the key cyclopropane ringThe resulting intermediate is then subjected to further reactions to introduce the benzyl and carboxylate groups, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carboxylate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or carboxylate derivatives.

Mechanism of Action

The mechanism of action of Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including inhibition of bacterial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A common scaffold in pharmaceutical compounds.

    Homopiperazine: A modified piperazine with an additional carbon atom.

    2-methylpiperazine: A piperazine derivative with a methyl group.

Uniqueness

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride is unique due to its fused cyclopropane and piperazine rings, which impart distinct physicochemical properties. This structure results in lower basicity compared to piperazine and its derivatives, potentially leading to different pharmacokinetic and biological activity profiles .

Properties

IUPAC Name

benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c16-13(15-7-6-14-11-8-12(11)15)17-9-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZREJPDQWMGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CC2N1)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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